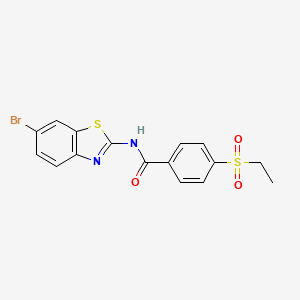

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide

Descripción

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide is a brominated benzothiazole derivative featuring a 4-(ethanesulfonyl)benzamide substituent. The ethanesulfonyl group at the para position of the benzamide moiety contributes to its electronic and steric properties, which may influence binding affinity in biological systems. Benzothiazole derivatives are widely studied for their pharmacological activities, including kinase inhibition and anticancer effects, though specific applications for this compound require further investigation.

Propiedades

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S2/c1-2-24(21,22)12-6-3-10(4-7-12)15(20)19-16-18-13-8-5-11(17)9-14(13)23-16/h3-9H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFUOBFIFCQGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide can be compared to N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (CAS 6188-13-2), a closely related compound documented in the provided evidence . Below is a detailed analysis:

Structural Differences

| Feature | Target Compound | Compared Compound (CAS 6188-13-2) |

|---|---|---|

| Benzothiazole Substitution | Bromine at position 6; no substituent at position 3 | Bromine at position 6; ethyl group at position 3 |

| Sulfonyl Group | Ethanesulfonyl (C2H5SO2) at benzamide | Dimethylsulfamoyl ((CH3)2NSO2) at benzamide |

| Core Structure | Benzothiazol-2-yl (neutral amine) | Benzothiazol-2-ylidene (deprotonated/tautomeric form) |

Physicochemical Properties

Functional Implications

Lipophilicity : The ethyl group at position 3 in the compared compound increases its lipophilicity (XLogP3 = 3.8), whereas the target compound’s simpler benzothiazole core likely reduces hydrophobicity.

In contrast, the ethanesulfonyl group in the target compound may exhibit stronger electron-withdrawing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.